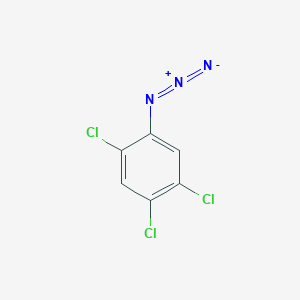

1-Azido-2,4,5-trichlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Azido-2,4,5-trichlorobenzene is an organic compound with the molecular formula C₆H₂Cl₃N₃ It is a derivative of benzene, where three chlorine atoms and one azido group are substituted on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azido-2,4,5-trichlorobenzene can be synthesized through a diazotization reaction followed by azidation. The process begins with 2,4,5-trichloroaniline, which is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with sodium azide to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azido-2,4,5-trichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Cycloaddition: Alkynes, often under thermal or catalytic conditions.

Major Products:

Substitution: Corresponding substituted benzene derivatives.

Reduction: 2,4,5-trichloroaniline.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azido-2,4,5-trichlorobenzene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.

Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of 1-azido-2,4,5-trichlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various chemical transformations and labeling techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Vergleich Mit ähnlichen Verbindungen

- 1-Azido-3,4,5-trichlorobenzene

- 1-Azido-2,3,4-trichlorobenzene

- 1-Azido-2,4,6-trichlorobenzene

Comparison: 1-Azido-2,4,5-trichlorobenzene is unique due to the specific positioning of the chlorine atoms and the azido group on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Biologische Aktivität

1-Azido-2,4,5-trichlorobenzene is a compound of interest in both synthetic organic chemistry and biological research due to its unique azido functional group and the presence of multiple chlorine substituents. This article discusses its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is characterized by its azido group (−N3), which imparts high reactivity, making it suitable for various biological interactions. This compound is synthesized through azidation reactions involving chlorinated benzene derivatives. Its structure can be summarized as follows:

- Chemical Formula : C6HCl3N3

- Molecular Weight : 227.43 g/mol

- CAS Number : 77721-38-1

The biological activity of this compound is primarily attributed to the reactivity of the azido group. Azido compounds are known to form covalent bonds with various biological targets, leading to significant alterations in cellular functions.

Key Mechanisms Include:

- Inhibition of Quorum Sensing : This compound can disrupt bacterial communication mechanisms critical for virulence factor expression and biofilm formation.

- Covalent Bond Formation : The azido group allows for the formation of stable adducts with proteins and nucleic acids, potentially leading to inhibition of essential biological processes .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial growth through its interactions with cellular components.

Biological Activity Data

Recent studies have highlighted the biological effects of this compound through various assays. The following table summarizes key findings from different research studies:

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound was shown to inhibit growth at concentrations as low as 10 µM.

Case Study 2: Quorum Sensing Inhibition

In a separate investigation focusing on quorum sensing mechanisms in Pseudomonas aeruginosa, treatment with this compound resulted in a marked decrease in the production of virulence factors and biofilm formation. This suggests potential applications in managing pathogenic biofilms in clinical settings.

Applications in Research and Industry

The unique properties of this compound make it valuable across various fields:

- Synthetic Chemistry : Used as a precursor for synthesizing heterocyclic compounds like triazoles.

- Biological Research : Investigated for applications in bioorthogonal chemistry for labeling biomolecules .

- Pharmaceutical Development : Explored for potential drug discovery applications due to its biological activity profile.

Eigenschaften

IUPAC Name |

1-azido-2,4,5-trichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGVYKADTNTELR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.